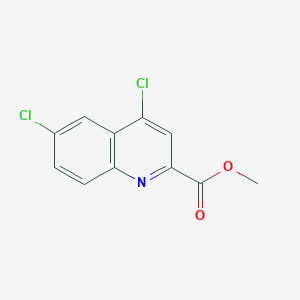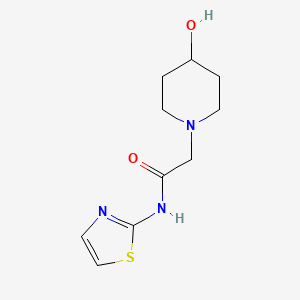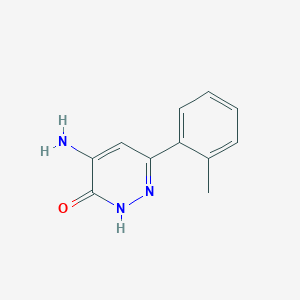
2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid
Vue d'ensemble
Description
“2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1092300-50-9 . It has a molecular weight of 234.64 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid” can be represented by the Inchi Code: 1S/C11H7ClN2O2/c12-8-3-1-7 (2-4-8)10-13-6-5-9 (14-10)11 (15)16/h1-6H, (H,15,16) . Several dimeric forms were optimized at three DFT levels, achieving good agreement with the experimental spectra in the solid state .Physical And Chemical Properties Analysis
“2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Anticancer Drug Development
2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid: has been characterized for its potential as an anticancer agent. The molecular structure of this compound and its anionic form has been studied using quantum chemical methods, which are crucial for understanding its interaction with biological targets . The compound’s ability to interact with the MMP-2 metalloproteinase receptor suggests its relevance in the development of new anticancer drugs, particularly due to the established hydrogen bond-type interactions .
Antimicrobial Activity
The pyrimidine scaffold, which includes 2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid , has demonstrated significant antimicrobial activity. This activity is vital in the search for new antimicrobial molecules that are effective against pathogenic microorganisms, especially in the face of rising antibiotic resistance . Synthesized derivatives of pyrimidine have shown promising activity against various bacterial and fungal strains, indicating the potential of this compound in developing new antimicrobial therapies .
Molecular Docking Studies
Molecular docking studies are essential for drug discovery, and 2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid has been used in such studies to evaluate its interaction with amino acids of specific receptors . These studies help in predicting the orientation and binding affinity of the compound to the target, which is crucial for designing drugs with high specificity and efficacy .
Vibrational Spectroscopy Analysis
The compound’s molecular structure has been characterized by vibrational spectroscopy, including IR and Raman bands. This analysis is important for confirming synthesized structures and understanding the effect of substituents on the molecular structure and vibrational spectra . Such detailed characterization is fundamental in the pharmaceutical industry for quality control and compound identification .
Quantum Chemical Calculations
Quantum chemical calculations have been employed to optimize the monomer, cyclic dimer, and stacking forms of 2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid . These calculations are instrumental in predicting the physical and chemical properties of the compound, which are essential for its application in various fields of scientific research .
Pharmacological Properties
The pyrimidine nucleus, part of 2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid , is known for its diverse pharmacological properties. It has been associated with a wide range of biological potentials, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities . This diversity makes it a valuable compound for medical applications and therapeutic agent development .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-8-3-1-7(2-4-8)10-13-6-5-9(14-10)11(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZKRXBJKXWLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-6-[(5-fluoro-2-methylphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1460913.png)
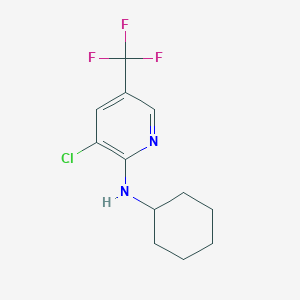
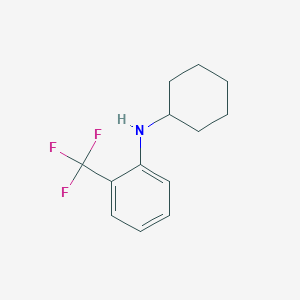
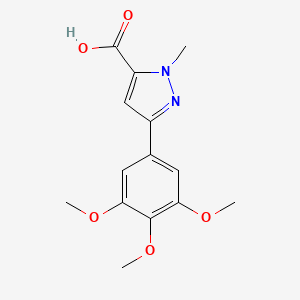


![[5-(2,4-Difluorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1460923.png)

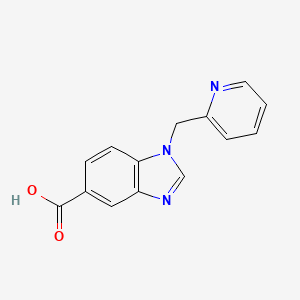
![5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1460929.png)
![(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1460930.png)
